
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine is a chemical compound with the molecular formula C5H7F5N. It is characterized by the presence of both difluoro and trifluoromethyl groups attached to a cyclobutane ring, making it a unique and interesting compound in the field of organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine typically involves the reaction of cyclobutanone with difluoromethylamine and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines. Substitution reactions can result in the formation of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This makes it a valuable compound for studying molecular interactions and developing new therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride
- 3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol
- 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
Uniqueness
Compared to similar compounds, this compound is unique due to its specific arrangement of fluorine atoms and the cyclobutane ring structure. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C5H6F5N |
|---|---|
Molekulargewicht |
175.10 g/mol |
IUPAC-Name |
3,3-difluoro-1-(trifluoromethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C5H6F5N/c6-4(7)1-3(11,2-4)5(8,9)10/h1-2,11H2 |
InChI-Schlüssel |
AIEIQBMACXPPFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(F)F)(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


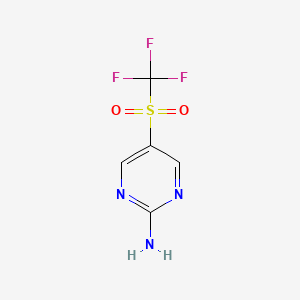
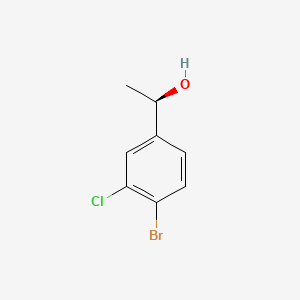
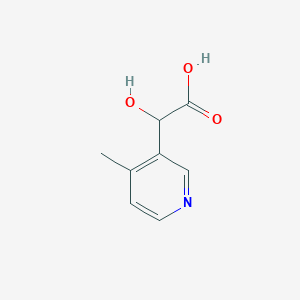
![Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13608343.png)
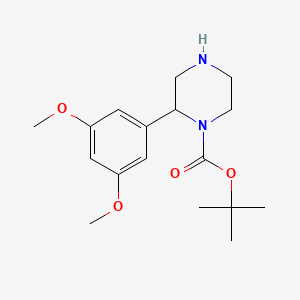

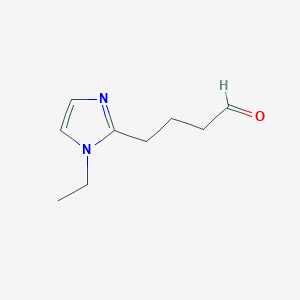
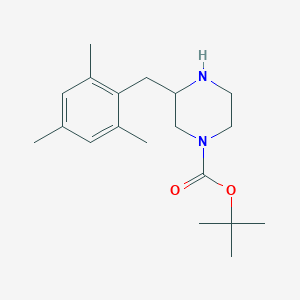
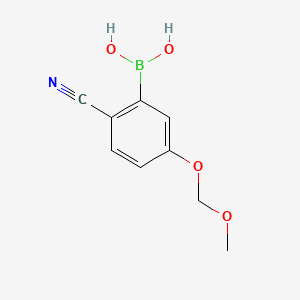

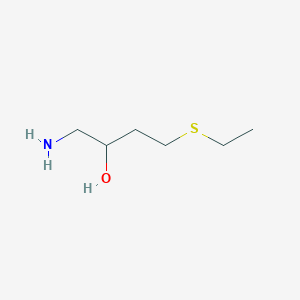
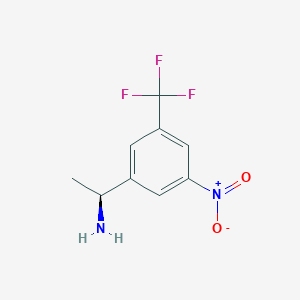
![cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate](/img/structure/B13608407.png)

